molecular formula C13H21BF4O B13124984 2,6-Di-tert-butylpyryliumtetrafluoroborate

2,6-Di-tert-butylpyryliumtetrafluoroborate

Cat. No.: B13124984
M. Wt: 280.11 g/mol
InChI Key: ZWESRWHEADGZMI-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylpyryliumtetrafluoroborate is an organic compound with the chemical formula C13H21BF4O. It is a derivative of pyrylium, a class of aromatic heterocyclic compounds. The compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butylpyryliumtetrafluoroborate typically involves the reaction of 2,6-di-tert-butylphenol with boron trifluoride etherate in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butylpyryliumtetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The pyrylium ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,6-Di-tert-butylpyryliumtetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2,6-Di-tert-butylpyryliumtetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: Another compound with similar tert-butyl groups but different chemical properties.

    2,4,6-Triphenylpyrylium tetrafluoroborate: A related pyrylium compound with different substituents on the ring.

Uniqueness

2,6-Di-tert-butylpyryliumtetrafluoroborate is unique due to its specific tert-butyl substituents and the presence of the tetrafluoroborate anion. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21BF4O

Molecular Weight

280.11 g/mol

IUPAC Name

2,6-ditert-butylpyrylium;tetrafluoroborate

InChI

InChI=1S/C13H21O.BF4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1

InChI Key

ZWESRWHEADGZMI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C

Origin of Product

United States

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